3-Chloro-4-fluoro-5-formylbenzoic acid

Catalog No.
S16116811
CAS No.
M.F
C8H4ClFO3
M. Wt
202.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-4-fluoro-5-formylbenzoic acid

Product Name

3-Chloro-4-fluoro-5-formylbenzoic acid

IUPAC Name

3-chloro-4-fluoro-5-formylbenzoic acid

Molecular Formula

C8H4ClFO3

Molecular Weight

202.56 g/mol

InChI

InChI=1S/C8H4ClFO3/c9-6-2-4(8(12)13)1-5(3-11)7(6)10/h1-3H,(H,12,13)

InChI Key

CTDJMWVIPJBYHU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)Cl)C(=O)O

3-Chloro-4-fluoro-5-formylbenzoic acid is an aromatic compound characterized by the presence of a formyl group (-CHO), a chlorine atom, and a fluorine atom attached to a benzoic acid structure. Its molecular formula is C8H4ClFO3C_8H_4ClFO_3, with a molecular weight of approximately 202.57 g/mol. This compound is notable for its unique combination of halogen substituents and a reactive aldehyde group, which may influence its chemical reactivity and biological properties .

Due to its functional groups:

  • Aldol Condensation: The aldehyde group can undergo aldol condensation with other aldehydes or ketones, leading to the formation of β-hydroxy carbonyl compounds.
  • Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
  • Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles, allowing for the synthesis of various derivatives .

The synthesis of 3-Chloro-4-fluoro-5-formylbenzoic acid can be achieved through several methods:

  • Halogenation: Starting from 4-fluorobenzoic acid, chlorination can be performed using thionyl chloride or phosphorus trichloride to introduce the chlorine atom.
  • Formylation: The introduction of the formyl group can be accomplished through the Vilsmeier-Haack reaction, where an aromatic compound reacts with phosphorus oxychloride and dimethylformamide.
  • Direct Synthesis: Another approach involves the direct reaction of 3-chloro-4-fluorobenzoic acid with an appropriate formylating agent under acidic conditions .

3-Chloro-4-fluoro-5-formylbenzoic acid has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may serve as a scaffold for developing new drugs, particularly in targeting diseases influenced by oxidative stress or inflammation.
  • Agriculture: Compounds with similar structures are often explored for their herbicidal or fungicidal properties.
  • Material Science: It may be used in the synthesis of polymer additives or as a precursor for novel materials due to its reactive functional groups .

Several compounds share structural similarities with 3-Chloro-4-fluoro-5-formylbenzoic acid, including:

Compound NameMolecular FormulaUnique Features
3-Chloro-4-fluorobenzoic acidC7H4ClF O2Lacks the formyl group; primarily used in synthesis
3-Bromo-4-fluoro-5-formylbenzoic acidC8H4BrF O3Contains bromine instead of chlorine
4-Fluoro-3-nitrobenzoic acidC7H4F N O3Contains a nitro group instead of an aldehyde
3-Chloro-2-fluorobenzoic acidC7H4ClF O2Different positioning of halogens

These compounds exhibit varying reactivities and biological activities based on their substituent groups. The unique combination of chlorine and fluorine along with the formyl group in 3-Chloro-4-fluoro-5-formylbenzoic acid may provide distinct advantages in specific applications compared to its analogs .

XLogP3

1.6

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

201.9832998 g/mol

Monoisotopic Mass

201.9832998 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

Explore Compound Types